1-Azido-3,5-dimethyladamantane-2,2,4,4,6,6-d6
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Overview
Description
1-Azido-3,5-dimethyladamantane-d6 is a deuterated derivative of 1-Azido-3,5-dimethyladamantane. It is a nitrogen-containing heterocyclic compound with an adamantane core. This compound is primarily used in research and development, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 1-Azido-3,5-dimethyladamantane-d6 involves the introduction of an azido group into the adamantane structure. The synthetic route typically includes the following steps:
Starting Material: The process begins with 3,5-dimethyladamantane.
Deuteration: The final step involves the incorporation of deuterium atoms to obtain the deuterated derivative
Chemical Reactions Analysis
1-Azido-3,5-dimethyladamantane-d6 undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles
Common reagents and conditions used in these reactions include sodium azide, DMF, LiAlH4, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Azido-3,5-dimethyladamantane-d6 has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various nitrogen-containing organic compounds.
Biology: It is employed in the study of biological processes involving azido groups and their derivatives.
Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-Azido-3,5-dimethyladamantane-d6 involves the interaction of the azido group with various molecular targets. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in click chemistry. Additionally, the azido group can be reduced to an amine, which can then participate in further chemical reactions .
Comparison with Similar Compounds
1-Azido-3,5-dimethyladamantane-d6 can be compared with other similar compounds, such as:
1-Azidoadamantane: This compound lacks the deuterium atoms present in 1-Azido-3,5-dimethyladamantane-d6.
3,5-Dimethyladamantane: This compound lacks the azido group and deuterium atoms.
1-Azido-3,5-dimethyladamantane: This compound is the non-deuterated version of 1-Azido-3,5-dimethyladamantane-d6 .
The uniqueness of 1-Azido-3,5-dimethyladamantane-d6 lies in its deuterated structure, which can provide insights into reaction mechanisms and improve the stability of the compound in certain applications.
Properties
Molecular Formula |
C12H19N3 |
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Molecular Weight |
211.34 g/mol |
IUPAC Name |
1-azido-2,2,4,4,6,6-hexadeuterio-3,5-dimethyladamantane |
InChI |
InChI=1S/C12H19N3/c1-10-3-9-4-11(2,6-10)8-12(5-9,7-10)14-15-13/h9H,3-8H2,1-2H3/i3D2,6D2,8D2 |
InChI Key |
YRFQAPSVRBSXEB-NMFVMWQFSA-N |
Isomeric SMILES |
[2H]C1(C2CC3(C(C1(CC(C2)(C3([2H])[2H])N=[N+]=[N-])C)([2H])[2H])C)[2H] |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)N=[N+]=[N-])C |
Origin of Product |
United States |
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